molecular formula C28H24N4O2S3 B2857526 N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 422524-87-6

N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2857526
CAS No.: 422524-87-6
M. Wt: 544.71
InChI Key: RGROFXBWEUIFSA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin core, substituted with sulfanyl, phenyl, and acetamide groups.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S3/c1-3-19-12-8-9-15-21(19)29-23(33)17-36-27-30-25-24(26(34)31(27)20-13-5-4-6-14-20)37-28(35)32(25)22-16-10-7-11-18(22)2/h4-16H,3,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROFXBWEUIFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC(=S)N3C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analytical Data

Compound Molecular Weight (Da) Key Spectral Features (NMR/MS) Reference
Target Compound ~580 (estimated) δ ~10.33 (s, NH), sulfanyl-S resonances N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 299.34 δ 10.33 (s, NH), m/z 299.34 [M+H]+
CAS 872630-17-6 ~420 (estimated) Benzodioxole C=O stretch, imidazo-thiazol MS

Metabolite Dereplication and Molecular Networking

highlights the utility of LC-MS/MS-based molecular networking for comparing fragmentation patterns. The target compound’s predicted MS/MS profile would yield a cosine score relative to analogs, with scores approaching 1 indicating high structural similarity . For instance, its sulfanyl-acetamide moiety may fragment similarly to compounds like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide, though differences in the thiazolo-pyrimidin core would reduce the cosine score .

Stereochemical and Purity Considerations

Compounds in emphasize the importance of stereochemical precision in pharmacopeial standards . While the target compound’s stereochemistry is unspecified, analogs with defined stereocenters (e.g., (R)- or (S)-configurations) demonstrate how isomerism impacts bioactivity and purification. Rigorous chromatographic or crystallographic methods (e.g., SHELX-based refinement) would be essential for characterizing stereochemical purity .

Table 2: Research Priorities

Objective Methodology Expected Outcome
Synthesis Optimization Triethylamine-mediated coupling High-purity target compound
Structural Elucidation SHELX refinement Resolved crystal structure
Bioactivity Screening In vitro assays Identification of therapeutic potential

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